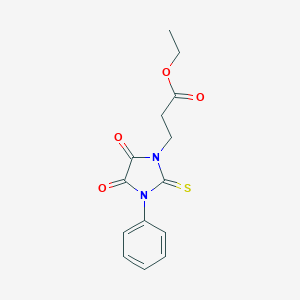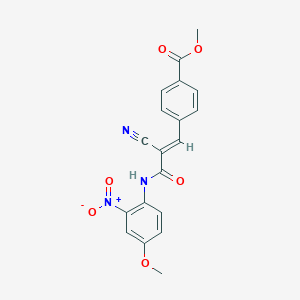
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, also known as EPIT or ethyl pyruvate thiosemicarbazone, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of ethyl pyruvate, a molecule that has been studied extensively for its anti-inflammatory and antioxidant properties. EPIT has been shown to have similar properties, as well as anti-cancer and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, but it is thought to involve the modulation of several key signaling pathways. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to induce apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to have a variety of biochemical and physiological effects. In animal models of sepsis, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to reduce inflammation and oxidative stress, as well as improve survival rates. In cancer cell lines, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to induce apoptosis and inhibit cell proliferation. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to have anti-microbial effects, inhibiting the growth of several bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in experiments. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to be non-toxic at therapeutic doses, making it a safe compound to work with. However, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. One area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for cancer treatment, as well as to identify the specific types of cancer that may be most responsive to Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. Another area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of bacterial infections. Further studies are needed to determine the efficacy of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate against a wider range of bacterial strains, as well as to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for bacterial infections. Finally, further studies are needed to fully elucidate the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, which will aid in the development of more targeted and effective therapeutic applications.
Métodos De Síntesis
The synthesis of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate involves the reaction of ethyl pyruvate with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with phenyl isothiocyanate to form the final product. The yield of this synthesis method is around 62%, making it a relatively efficient process.
Aplicaciones Científicas De Investigación
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, as well as anti-cancer and anti-microbial properties. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been tested in a variety of in vitro and in vivo models, including cancer cell lines, animal models of sepsis, and bacterial infections. These studies have shown promising results, indicating that Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate may be a useful therapeutic agent in the treatment of a variety of diseases.
Propiedades
Nombre del producto |
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate |
|---|---|
Fórmula molecular |
C14H14N2O4S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
ethyl 3-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-11(17)8-9-15-12(18)13(19)16(14(15)21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
HQXYEQJJYJYEAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B307081.png)
![5-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307082.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B307083.png)

![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)

![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)
![3-Acetyl-2-[3-(benzyloxy)phenyl]-5-(1-naphthyl)-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B307099.png)
![2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)
![N-{5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B307102.png)